1-(4-fluorophenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone
Overview
Description
1-(4-fluorophenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone is a synthetic organic compound that features a combination of fluorophenyl, phenyl, pyridinyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a nitrile compound.
Thioether formation: The triazole intermediate can be reacted with a thiol compound to introduce the thioether linkage.
Final coupling: The fluorophenyl and pyridinyl groups can be introduced through coupling reactions, such as Suzuki or Heck coupling, under specific conditions involving palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or other reducible groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: As a building block for creating novel materials with unique electronic or photonic properties.
Chemical Research: As a reagent or intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone
- 1-(4-bromophenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone
Uniqueness
1-(4-fluorophenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the metabolic stability of the compound, improve binding affinity to biological targets, and alter the compound’s electronic properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4OS/c22-17-10-8-15(9-11-17)19(27)14-28-21-25-24-20(16-5-4-12-23-13-16)26(21)18-6-2-1-3-7-18/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKHGPJGIRRKPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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